molecular formula C16H21N5O B2506092 N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline CAS No. 1798489-62-9

N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline

Cat. No.: B2506092
CAS No.: 1798489-62-9
M. Wt: 299.378
InChI Key: TYEPMAOZHDMPEK-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline is a synthetic small molecule of high interest in medicinal chemistry and chemical biology research. This compound features a 1,2,3-triazole moiety, a privileged scaffold in drug discovery known for its ability to interact with diverse biological targets and its favorable physicochemical properties . The molecular structure combines this triazole ring linked to a piperidine carboxamide, a motif frequently employed in the design of enzyme inhibitors and receptor modulators. Researchers are exploring this compound as a key intermediate or potential pharmacophore in the development of novel therapeutic agents. Its applications are primarily investigated in the context of inhibitor design for kinase targets or enzymes involved in neurodegenerative pathways, given the established role of triazole-containing compounds in such areas . The presence of the amide linkage and the tertiary aniline group contributes to its potential for hydrogen bonding and hydrophobic interactions with protein targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-19(2)15-5-3-4-13(12-15)16(22)20-9-6-14(7-10-20)21-11-8-17-18-21/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEPMAOZHDMPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline typically involves a multi-step process. The reaction conditions often involve the use of copper(I) bromide and sodium ascorbate in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Structural Characteristics

The compound features:

  • Piperidine Ring : A six-membered ring containing nitrogen, which contributes to its biological activity.
  • Triazole Moiety : A five-membered ring with three nitrogen atoms, recognized for its role in drug design due to its ability to form hydrogen bonds and interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazole-containing compounds exhibit substantial antimicrobial properties. For instance, studies have shown that triazole derivatives can act against various bacterial and fungal strains, making them promising candidates for developing new antibiotics and antifungal agents .

Anticancer Properties

Compounds similar to N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline have been evaluated for their anticancer activities. The triazole ring's incorporation into piperidine derivatives has been linked to enhanced cytotoxic effects against cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression .

Antiviral Activity

Triazole compounds have shown potential as antiviral agents. The mechanism often involves inhibiting viral replication or interfering with viral entry into host cells. The structural features of this compound may enhance its effectiveness against specific viral targets .

Synthesis and Derivative Development

The synthesis of this compound typically involves "click chemistry," particularly the azide-alkyne cycloaddition reaction. This method allows for the efficient formation of the triazole ring while maintaining the integrity of the piperidine structure .

Case Study: Antibacterial Activity

A study evaluated a series of triazole-piperidine derivatives for their antibacterial activity using standard microbiological methods. The results indicated that certain modifications to the piperidine ring significantly enhanced antibacterial efficacy compared to traditional antibiotics .

Case Study: Anticancer Efficacy

In another investigation, compounds structurally related to this compound were tested against various cancer cell lines. The findings revealed that specific substitutions on the triazole moiety improved cytotoxicity and selectivity towards cancer cells over normal cells .

Mechanism of Action

The mechanism by which N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline exerts its effects involves interactions with various molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, enhancing the compound’s binding affinity to biological targets. Additionally, the piperidine ring may interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Notable Properties
Target Compound : N,N-Dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline C₁₆H₂₂N₄O 298.38 Triazole, Piperidine carbonyl, Dimethylaniline Piperidine-linked triazole, N,N-dimethyl Hypothesized enhanced rigidity and lipophilicity due to piperidine and dimethyl groups
N,N-Diethyl-4-(4-propyl-1H-1,2,3-triazol-1-yl)aniline C₁₅H₂₁N₃ 243.35 Triazole, Diethylaniline Propyl-triazole, N,N-diethyl Synthesized via CuAAC; characterized by NMR/IR; higher alkylation may reduce solubility
4-(1H-1,2,3-Triazol-1-yl)aniline C₈H₈N₄ 160.18 Triazole, Aniline None Simpler structure; used in heterocyclic synthesis; lower molecular weight improves solubility
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline C₁₄H₂₁N₃O 247.34 Piperazine carbonyl, Dimethylaniline Methylpiperazine Piperazine introduces additional nitrogen, potentially increasing basicity and aqueous solubility
3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline C₁₂H₁₆N₄ 216.28 Triazole, Aniline, Aminobutyl Aminobutyl chain Primary amine enhances solubility in acidic media; similarity score 0.99 to target compound

Key Differences and Implications

Piperidine vs. Piperazine Backbone :

  • The target compound’s piperidine (saturated six-membered ring with one nitrogen) contrasts with the piperazine (two nitrogen atoms) in . Piperazine’s dual nitrogen sites may improve hydrogen-bonding capacity and solubility but reduce lipophilicity compared to the target’s piperidine .

Substituent Effects :

  • The N,N-dimethylaniline group in the target compound increases steric bulk and lipophilicity relative to simpler analogues like 4-(1H-1,2,3-triazol-1-yl)aniline . This could enhance membrane permeability but reduce aqueous solubility.
  • The propyl-triazole in introduces a hydrophobic chain, whereas the target’s piperidine-carbonyl linker adds rigidity and may influence binding specificity.

Stability Considerations :

  • Compounds with ester groups (e.g., tert-butyl esters in ) show instability in simulated gastric fluid. The target’s amide bond (piperidine-carbonyl) is likely more stable under physiological conditions, though experimental validation is needed .

Synthetic Routes :

  • Many analogues, including those in and , are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting the target compound could be prepared similarly. However, the piperidine-carbonyl linkage may require additional steps, such as amide coupling .

Biological Activity

N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline is a synthetic compound that incorporates a triazole moiety known for its diverse biological activities. The triazole ring has been extensively studied for its potential in medicinal chemistry, particularly in the development of anti-cancer, anti-inflammatory, and anti-microbial agents. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

N N dimethyl 3 4 1H 1 2 3 triazol 1 yl piperidine 1 carbonyl aniline\text{N N dimethyl 3 4 1H 1 2 3 triazol 1 yl piperidine 1 carbonyl aniline}

This structure features a dimethylamino group, a piperidine ring, and a triazole unit, which contribute to its pharmacological properties.

1. Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of triazole-containing compounds. For instance, derivatives with triazole rings have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

2. Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well documented. A series of synthesized triazole compounds were evaluated for their antibacterial and antifungal activities. The results indicated that many derivatives displayed potent activity against common pathogens such as Staphylococcus aureus and Candida albicans. The incorporation of the piperidine moiety was found to enhance the antimicrobial properties significantly .

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of Alzheimer's disease. Research indicates that compounds containing the 1,2,3-triazole structure can act as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In particular, this compound has shown promising results in inhibiting these enzymes with IC50 values comparable to established drugs like donepezil .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

Structural Feature Effect on Activity
Triazole Ring Essential for anticancer and antimicrobial activity
Piperidine Moiety Enhances binding affinity to biological targets
Dimethylamino Group Improves solubility and bioavailability

Case Studies

Several case studies highlight the effectiveness of triazole-containing compounds:

Case Study 1: Anticancer Efficacy

In a comparative study involving multiple triazole derivatives, this compound was found to exhibit superior cytotoxicity against MCF7 breast cancer cells compared to other analogs. The study utilized MTT assays to determine cell viability post-treatment .

Case Study 2: Antimicrobial Properties

A recent evaluation of synthesized triazoles revealed that N,N-dimethyl derivatives demonstrated enhanced inhibition against Escherichia coli and Candida spp. compared to their non-triazole counterparts. The Minimum Inhibitory Concentration (MIC) values were significantly lower for these compounds .

Q & A

Basic: What synthetic strategies are employed to prepare N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline, and how is regioselectivity ensured during triazole formation?

Methodological Answer:
The synthesis typically involves two key steps:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A terminal alkyne (e.g., propargyl-substituted piperidine) reacts with an azide (e.g., 3-azido-N,N-dimethylaniline) under Cu(I) catalysis to form the 1,4-disubstituted triazole regioisomer. This reaction is regioselective due to the catalytic role of Cu(I), which directs the cycloaddition to favor the 1,4-product over the 1,5-isomer .

Amide Coupling: The piperidine-triazole intermediate is coupled with a carboxylic acid derivative (e.g., 3-(dimethylamino)benzoic acid) using coupling agents like HATU or EDCI.
Key Validation: Monitor reaction progress via LC-MS and confirm regioselectivity using NOE NMR experiments or X-ray crystallography .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign peaks for the triazole (δ ~7.5–8.0 ppm for H-triazole), piperidine (δ ~1.5–3.0 ppm), and dimethylaniline (δ ~2.9–3.1 ppm for N-CH3). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • X-ray Crystallography:
    • Use SHELXL for structure refinement. Key parameters: anisotropic displacement parameters for heavy atoms (C, N), hydrogen bonding analysis (e.g., triazole N–H interactions), and validation with R-factor (<5%) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <2 ppm error .

Advanced: How do structural modifications at the triazole or piperidine moieties influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Triazole Substitution: Replace the triazole with other heterocycles (e.g., 1,2,4-triazole) to assess changes in target binding. For example, trifluoromethyl substitution enhances metabolic stability but may reduce solubility .
    • Piperidine Modifications: Introduce substituents (e.g., methyl, carbonyl) to alter steric bulk and conformational flexibility. Use molecular docking to predict interactions with enzymes (e.g., cytochrome P450) .
  • Experimental Validation: Compare IC50 values in enzyme inhibition assays and correlate with computational models .

Advanced: What computational methods are used to predict binding interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., kinases, GPCRs). Focus on hydrogen bonding (triazole N–H with catalytic residues) and π-π stacking (aniline ring with aromatic side chains) .
  • Molecular Dynamics (MD) Simulations:
    • Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate RMSD (<2 Å) and free energy (MM-PBSA) to rank affinity .
  • Validation: Cross-check predictions with SPR (surface plasmon resonance) binding assays .

Data Contradiction: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Hypothesis-Driven Replication:
    • Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer). Control for variables like solvent (DMSO concentration ≤1%) .
  • Meta-Analysis:
    • Compare datasets using tools like Prism or R. Identify outliers via Grubbs’ test and assess publication bias .
  • Mechanistic Studies:
    • Use CRISPR-edited cell lines to confirm target specificity. Perform off-target profiling (e.g., kinase panels) to rule out polypharmacology .

Advanced: How is the conformational flexibility of the piperidine-triazole linkage analyzed experimentally?

Methodological Answer:

  • X-ray Crystallography: Determine torsion angles (e.g., C–N–C–C) between piperidine and triazole rings. Compare with DFT-optimized geometries .
  • Dynamic NMR: At variable temperatures (e.g., 25–60°C), observe splitting of piperidine signals to estimate rotational barriers .
  • Circular Dichroism (CD): If chiral centers are present, analyze CD spectra to correlate conformation with stereoelectronic effects .

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